molecular formula C10H12Cl2FNO B1425120 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride CAS No. 1354543-92-2

3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride

Cat. No. B1425120
M. Wt: 252.11 g/mol
InChI Key: OZOPGFZHNQOCFZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClFNO. It has a molecular weight of 252.12 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is 1S/C10H11ClFNO.ClH/c11-7-1-2-10 (9 (12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride include a molecular weight of 252.11 and a molecular formula of C10H11ClFNO .

Scientific Research Applications

Molecular Docking and Structure-Activity Relationship

The compound has been used in molecular docking studies to understand the orientations and active conformations of inhibitors, especially in the context of c-Met kinase. Docking analyses, combined with quantitative structure–activity relationship (QSAR) methods, have been employed to predict biological activities and understand molecular features contributing to inhibitory activity. The research highlights the use of Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors for predicting the activities of inhibitors (Caballero et al., 2011).

Characterization and Reactivity Studies

3-(4-Chloro-2-fluorophenoxy)pyrrolidine Hydrochloride derivatives have been synthesized and characterized for their molecular structures and reactivity. Studies have used techniques like single crystal X-ray diffraction, FT-IR, and NMR spectroscopy for characterization. These studies also delve into the molecule's stability, reactivity, and potential applications in non-linear optics and as anti-cancerous drug leads through docking studies (Murthy et al., 2017).

Conformational Analysis and Biological Recognition

The compound's derivatives, such as fluoro-hydroxyprolines, have been synthesized and studied for their conformational analysis and how such modifications affect the molecular recognition by biological systems. Research in this area can have implications in medicinal and biological chemistry, especially in understanding protein degradation and drug discovery (Testa et al., 2018).

Safety And Hazards

The safety information available indicates that 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

3-(4-chloro-2-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOPGFZHNQOCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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